REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH:6]=[CH:5]2.[CH3:13][NH:14][CH3:15]>C(O)C>[CH3:13][N:14]([CH3:15])[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH:6]=[CH:5]2
|
Name
|
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C=CNC(C2=CC1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
This was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (gradient elution 50 to 100% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=C2C=CNC(C2=CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.21 mmol | |
AMOUNT: MASS | 39 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |